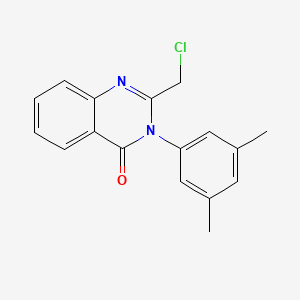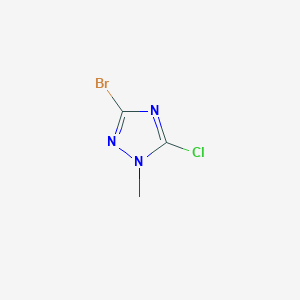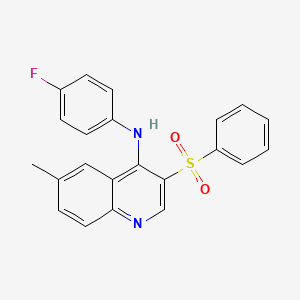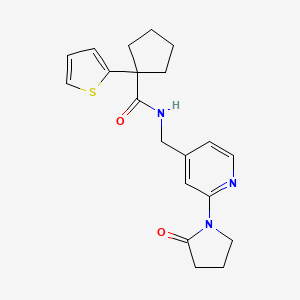
2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H15ClN2O and its molecular weight is 298.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Ligand Development
2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is utilized in the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, demonstrating its importance in the development of ligands for catalytic applications. The synthesis involves coupling N-acetylanthranilic acid with phosphinoanilines, showcasing its versatility in organic synthesis (Dai, Wong, & Virgil, 1998).
Lithiation and Derivative Formation
Research highlights the double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, a close relative, allowing for the synthesis of various electrophilically substituted derivatives. This process underlines the chemical's potential in creating a wide array of substituted quinazolinones, expanding its utility in medicinal chemistry and drug development (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Kinetic Studies
The reaction kinetics of 2-chloromethyl-3-hydroxy-4(3H)quinazolinone with nucleophiles have been studied, providing insight into the synthesis routes and mechanisms of forming methyl quinazolinones and dimers. These kinetic studies are crucial for understanding the chemical reactivity and optimizing synthesis processes for pharmaceutical applications (Fernández, Schapira, & Lamdan, 1980).
Anticancer Activity and Novel Anticancer Agents
Further research has led to the development of novel anticancer agents with 4-anilinoquinazoline scaffolds, using 2-chloromethyl-4(3H)-quinazolinones as key intermediates. This signifies the compound's critical role in synthesizing new drugs with potential anticancer properties, highlighting its contribution to advancing cancer therapy (Li et al., 2010).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the structure's application in developing new antimicrobial agents. This research is pivotal in addressing the growing concern of microbial resistance against current treatments, showcasing the compound's relevance in discovering novel antimicrobial solutions (Kapoor, Nabi, Gupta, & Gupta, 2017).
Propiedades
IUPAC Name |
2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARPXKXAUAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2893243.png)


![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893248.png)

![N-(butan-2-yl)-3-(1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2893254.png)
![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)


![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)

![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)
